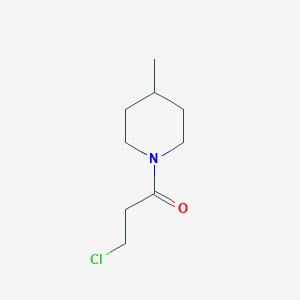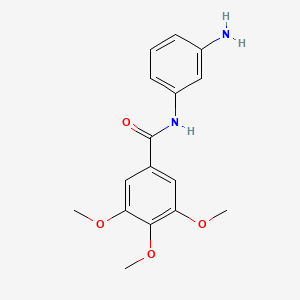![molecular formula C16H19NO2 B1336104 Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate CAS No. 247099-46-3](/img/structure/B1336104.png)
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is an organic compound known for its unique chemical structure and properties. This compound is part of the cyanoacrylate family, which is widely recognized for its adhesive properties. The presence of the tert-butyl group and the phenyl ring in its structure contributes to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-(tert-butyl)benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to facilitate large-scale production. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group in the compound is highly reactive towards nucleophiles, leading to the formation of addition products.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Polymerization: The compound can polymerize in the presence of an initiator, forming long-chain polymers with adhesive properties.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to accelerate the process.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used to initiate the polymerization reaction. The reaction is carried out under controlled conditions to prevent uncontrolled polymerization.
Major Products Formed
Nucleophilic Addition: The major products are the corresponding addition compounds, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Polymerization: The major products are long-chain polymers with adhesive properties.
科学研究应用
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the development of bioadhesives and tissue engineering materials.
Medicine: Utilized in the formulation of medical adhesives and wound closure products.
Industry: Applied in the production of high-performance adhesives and coatings.
作用机制
The mechanism of action of Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate involves the formation of strong covalent bonds with various substrates. The cyano group acts as an electron-withdrawing group, increasing the reactivity of the compound towards nucleophiles. This leads to the formation of stable addition products or polymers, depending on the reaction conditions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and preventing unwanted side reactions.
相似化合物的比较
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate can be compared with other cyanoacrylate compounds such as methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, this compound is unique due to the presence of the tert-butyl group and the phenyl ring. These structural features enhance its stability and reactivity, making it more suitable for specific applications where higher stability and reactivity are required.
List of Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
- Octyl 2-cyanoacrylate
属性
IUPAC Name |
ethyl (E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-19-15(18)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRPXXBSAKUJNP-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415475 |
Source


|
| Record name | ST4131041 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247099-46-3 |
Source


|
| Record name | ST4131041 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
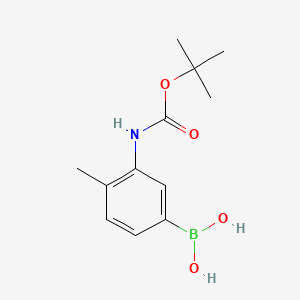
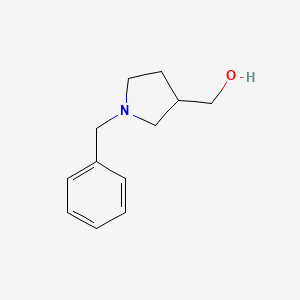
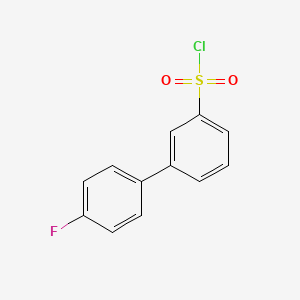
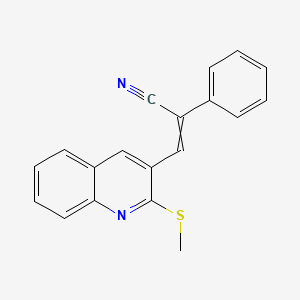
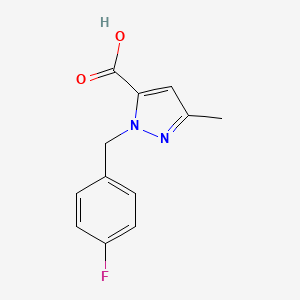


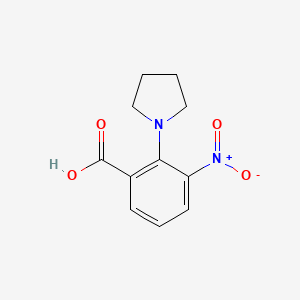

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
![3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene](/img/structure/B1336050.png)
